Perillene

Übersicht

Beschreibung

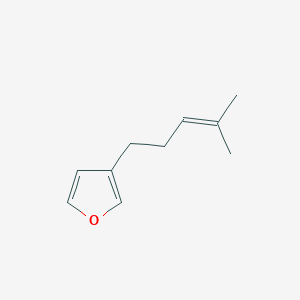

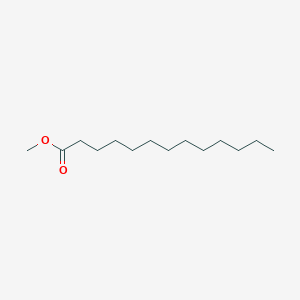

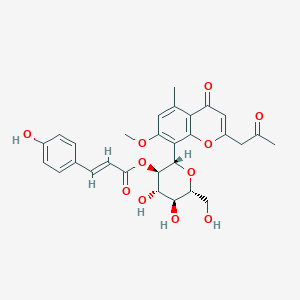

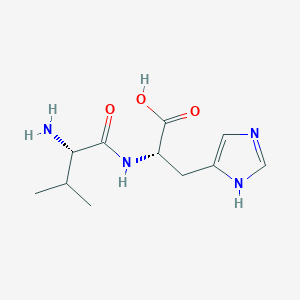

Perillene is a natural monoterpene that consists of a furan ring with a six-carbon homoprenyl side chain . It is a component of the essential oil obtained by extraction of the leaves of Perilla frutescens .

Synthesis Analysis

Perillene has been synthesized using methallyl alcohol and prenyl chloride as common starting materials .

Molecular Structure Analysis

The molecular formula of Perillene is C10H14O . It consists of a furan ring with a six-carbon homoprenyl side chain .

Chemical Reactions Analysis

Perillene has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . It has been suggested that perillene is one of several terpene hydrocarbons in the emanation bouquet of apple tree buds which may be used by adult weevils as chemical cues to discrimination during host-searching behavior .

Physical And Chemical Properties Analysis

Perillene has a molar mass of 150.221 g·mol −1 . It appears as a liquid with a density of 0.9017 g/mL at 20 °C . The boiling point of Perillene is 186 °C .

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

Perillene is known for its flowery, citrus-like flavor and is used as a defensive allomone by thrips, an order of insects . Its pleasant aroma makes it a candidate for use in perfumes and as a flavoring agent in food products.

Aroma Compound Recovery

Research has been conducted on the in situ recovery of Perillene from cultures of Pleurotus ostreatus , a species of oyster mushroom. This process involves the supplementation of α-(Z)-acaridiol to cultured mushrooms, resulting in high conversion rates and efficient separation of Perillene from the nutrient medium .

Phytochemistry

Perillene has been identified as a major component in the essential oil of certain plants, such as S. uvedalia , indicating its significance in plant chemistry and potential applications in studying plant interactions and defense mechanisms .

Wirkmechanismus

Target of Action

It has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . It has been suggested that Perillene is one of several molecules in the emanation bouquet of apple tree buds which may be used by adult weevils as chemical cues to discrimination during host-searching behavior .

Mode of Action

It is known that the conversion of β-myrcene to the furanoid flavor compound perillene by pleurotus ostreatus was investigated using trideutero β-myrcene, trideutero α-(z)-acaridiol, and non-labeled 1,2- and 3,10-epoxy-β-myrcene, α,α-acarilactol, and perillene as substrates .

Biochemical Pathways

The formation of α-(Z)-acaridiol was the metabolic bottleneck of the conversion of β-myrcene to Perillene . Once formed, this key intermediate was rapidly oxidized, and the resulting cyclic lactol was dehydrated to yield Perillene . Bioconversion of the supplemented Perillene to α,α-acariolide indicated that Perillene was another intermediate of the pathway and prone to further oxidative degradation .

Pharmacokinetics

It is known that the compound is a component of the essential oil obtained by extraction of the leaves of perilla frutescens , suggesting that it is likely absorbed and distributed in the body when consumed

Result of Action

Perillene has been claimed to have anti-inflammatory and bactericidal action . The data suggest that the fungus converted the cytotoxic β-myrcene in its environment into a metabolically usable carbon source along this route .

Action Environment

Environmental factors can significantly influence the volatile compounds composition, phenolics, and the biological activity of plant species . .

Safety and Hazards

Perillene is toxic and can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to move the victim into fresh air . If it comes in contact with the skin, it should be washed off with copious amounts of water . In case of ingestion, the mouth should be rinsed with water .

Zukünftige Richtungen

The bioconversion of β-myrcene to the furanoid flavor compound perillene by Pleurotus ostreatus has been investigated . The data suggest that the fungus converted the cytotoxic β-myrcene in its environment into a metabolically usable carbon source along this route . This could represent a contribution to a sustainable future processing .

Eigenschaften

IUPAC Name |

3-(4-methylpent-3-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGKCOFXDHYSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=COC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202167 | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

539-52-6 | |

| Record name | Perillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of perillene?

A1: Perillene has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: What spectroscopic data is available for perillene?

A2: While the provided research papers do not delve into detailed spectroscopic analyses, they often utilize GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , ] to identify and quantify perillene in complex mixtures, such as essential oils. NMR (Nuclear Magnetic Resonance) data might be available in specialized databases or require dedicated spectroscopic investigation.

Q3: What are the natural sources of perillene?

A3: Perillene is found in the essential oils of various plants, notably Perilla frutescens [, ], Elsholtzia ciliata [, ], and Citrus grandis []. It has also been identified in the volatile profiles of Rosa banksiae varieties [], Caragana species [], and Florence fennel [], among others [, , , , , ].

Q4: How is perillene biosynthesized?

A4: Research suggests that perillene biosynthesis in Perilla frutescens involves specific genes (N, Fr1, and Fr5) that control the conversion of precursors like trans-citral []. In Pleurotus ostreatus, a fungus capable of biotransforming β-myrcene into perillene, the pathway involves epoxidation and subsequent ring opening of β-myrcene, leading to the formation of α-acaridiol, which is further oxidized to perillene [, ].

Q5: Are there synthetic routes to produce perillene?

A5: Yes, several synthetic methods have been developed for perillene. These include:

- Alkylation of 3-bromofuran []

- Bioconversion of β-myrcene using Pleurotus ostreatus [, ]

- Synthesis from methallyl alcohol and prenyl chloride []

- Radical cyclization of 2-bromo-1-ethoxyethyl alk-2-ynyl ethers []

- Synthesis via unsaturated lactones from non-furanoid intermediates []

- Reductive annulation of 1,1,1-trichloroethyl propargyl ethers []

- Reactions of α-oxo ketene dithioacetals with dimethylsulfonium methylide []

- Regio-controlled prenylation of 3-furylmethylmagnesium bromide in the presence of copper(I) iodide []

- Li2CuCl4-catalyzed cross-coupling reaction of allylic carbonates []

- A convenient synthesis utilizing 3-alkyl- and 3-alkenylfurans []

Q6: What is the odor profile of perillene?

A6: Perillene possesses a unique flowery citrus-like aroma []. It is often described as having a peppery, citrusy, and slightly woody scent.

Q7: How does the structure of perillene relate to its odor?

A7: Studies comparing furans and thiophenes related to rose furan and perillene revealed that the difference in odor between the furan and thiophene analogs is surprisingly small, particularly for perillene and thioperillene []. This suggests that the furan ring system is crucial for the characteristic odor, while the oxygen-sulfur exchange has a minor impact. The position and structure of the side chain also play a role in odor, but their influence seems less significant within the compared compounds [].

Q8: Does perillene exhibit any biological activity?

A8: While the provided research focuses primarily on perillene's occurrence, synthesis, and aroma, some studies suggest potential biological roles:

- Insect Attraction: Perillene, along with other volatiles, was found to attract the apple blossom weevil (Anthonomus pomorum) to apple tree buds, suggesting its role as a potential chemical cue for host-searching behavior [].

- Insect Repellent: Conversely, perillene was identified as a potential repellent for Chlorophorus caragana, a trunk borer, highlighting the context-dependent nature of its biological activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)